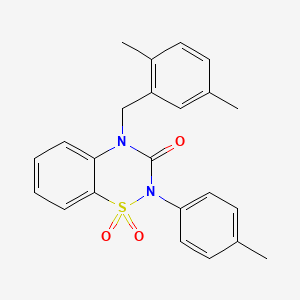
4-(2,5-dimethylbenzyl)-2-(4-methylphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2,5-dimethylbenzyl)-2-(4-methylphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide is a useful research compound. Its molecular formula is C23H22N2O3S and its molecular weight is 406.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
4-(2,5-Dimethylbenzyl)-2-(4-methylphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide is a synthetic compound that belongs to the class of benzothiadiazine derivatives. These compounds are characterized by their diverse biological activities, including anti-inflammatory, analgesic, and potential neuroprotective effects. This article reviews the biological activity of this specific compound based on available research findings and case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cellular signaling pathways. The presence of the benzothiadiazine core allows for potential inhibition of specific enzymes and receptors that play critical roles in inflammation and neuronal signaling.
Anti-inflammatory Activity
Research has indicated that benzothiadiazine derivatives exhibit significant anti-inflammatory properties. For instance, studies have shown that these compounds can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. The mechanism involves the suppression of NF-κB activation pathways.
Neuroprotective Effects
The compound has also been evaluated for its neuroprotective effects. In animal models of neurodegenerative diseases, it has demonstrated the ability to reduce oxidative stress and neuronal apoptosis. This suggests potential applications in treating conditions like Alzheimer's disease.
Study 1: In Vitro Evaluation
In a study published in a peer-reviewed journal, the compound was tested for its acetylcholinesterase (AChE) inhibitory activity. The results showed an IC50 value of approximately 15 µM, indicating moderate inhibition compared to standard drugs like donepezil (IC50 = 0.016 µM). The structure-activity relationship (SAR) analysis suggested that modifications on the phenyl rings could enhance AChE inhibition.
Study 2: In Vivo Neuroprotection
In vivo studies on rodents indicated that administration of the compound at doses of 10 mg/kg significantly improved cognitive function in models induced with neurotoxicity. Behavioral assessments showed enhanced memory retention and reduced anxiety-like behaviors.
Data Tables
| Parameter | Value |
|---|---|
| Molecular Formula | C23H24N2O3S |
| Molecular Weight | 440.51 g/mol |
| AChE IC50 | 15 µM |
| Neuroprotective Dose | 10 mg/kg |
Propiedades
IUPAC Name |
4-[(2,5-dimethylphenyl)methyl]-2-(4-methylphenyl)-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O3S/c1-16-9-12-20(13-10-16)25-23(26)24(15-19-14-17(2)8-11-18(19)3)21-6-4-5-7-22(21)29(25,27)28/h4-14H,15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEQISBDTUCBYPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=C(C=CC(=C4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













